![molecular formula C17H16N2O4S2 B2694600 3-methoxy-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 683237-54-9](/img/structure/B2694600.png)
3-methoxy-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide
Overview
Description
3-methoxy-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has gained significant attention in the scientific research community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Catalytic Protodeboronation of Pinacol Boronic Esters
This compound could potentially be used in the catalytic protodeboronation of pinacol boronic esters. Pinacol boronic esters are highly valuable building blocks in organic synthesis . The protodeboronation of these esters is not well developed, and this compound could potentially play a role in this process .
Anti-Inflammatory and Analgesic Activities
Some derivatives of this compound have shown anti-inflammatory and analgesic activities . This suggests that the compound could potentially be used in the development of new anti-inflammatory and analgesic drugs .
Functional Materials
Aromatic azo compounds, which this compound is a part of, have wide applications in the fields of functional materials . The properties of aromatic azo compounds are closely related to the substituents on their aromatic rings , suggesting that this compound could potentially be used in the development of new functional materials .
Ultraviolet Photodetectors
This compound could potentially be used in the development of ultraviolet (UV) photodetectors . UV photodetectors have been the subject of extensive research for their industrial and scientific applications, such as chemical sensing, flame detection, optical communication, and environmental monitoring .
Organic Dyes
Azo compounds, which this compound is a part of, have wide applications in many fields such as organic dyes . This suggests that this compound could potentially be used in the development of new organic dyes .
Radical Reaction Initiators
Azo compounds, which this compound is a part of, have wide applications in many fields such as radical reaction initiators . This suggests that this compound could potentially be used in the development of new radical reaction initiators .
properties
IUPAC Name |
3-methoxy-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-19-14-8-7-13(25(3,21)22)10-15(14)24-17(19)18-16(20)11-5-4-6-12(9-11)23-2/h4-10H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQILKSNTNAHMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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